1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Description
1-(4-Methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a triazole-based thioether derivative characterized by a 1,2,4-triazole core substituted with phenyl and pyridin-3-yl groups at positions 4 and 5, respectively. The thioether linkage connects the triazole to an ethanone moiety bearing a 4-methoxyphenyl group. Its structural complexity arises from the combination of aromatic, heterocyclic, and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-28-19-11-9-16(10-12-19)20(27)15-29-22-25-24-21(17-6-5-13-23-14-17)26(22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYOKGHRYSXBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether formation: The triazole compound can then be reacted with a thiol derivative to form the thioether linkage.
Final coupling: The resulting intermediate can be coupled with 4-methoxyphenyl ethanone under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone would depend on its specific interactions with molecular targets. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
*Calculated based on molecular formula C23H19N4O2S.
Key Findings from Comparative Analysis
Physicochemical Properties
- The target’s molecular weight (433.47 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. Bulkier analogs (e.g., 463.56 g/mol in ) may face absorption challenges.
- Methoxy groups enhance solubility compared to ethoxy or halogenated derivatives, as observed in solubility studies of similar triazoles .
Biological Activity
1-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific sources.
Synthesis
The compound can be synthesized through various methods involving the reaction of 4-methoxyphenyl isothiocyanate with appropriate pyridine derivatives. The synthesis typically yields the target compound with high purity, often exceeding 90% as confirmed by spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that 1,2,4-triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of triazole derivatives demonstrated that specific modifications to the triazole ring enhanced anticancer activity against human cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising potency in inhibiting cancer cell growth .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been extensively documented. For example, pyrimidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Findings:
In vitro assays revealed that certain derivatives exhibited IC50 values of 19.45 ± 0.07 µM for COX-1 and 31.4 ± 0.12 µM for COX-2 inhibition . This suggests that modifications to the triazole structure may enhance anti-inflammatory activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
- Methoxy Group: The presence of a methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring: The incorporation of a triazole moiety is associated with increased biological activity due to its ability to participate in hydrogen bonding and π–π interactions.
- Pyridine Substituents: Variations in the pyridine substituents can modulate the compound's pharmacokinetic properties and overall efficacy.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by thioether linkage introduction. Key steps include:
- Condensation of 4-methoxyphenyl ethanone derivatives with triazole-thiol precursors under controlled conditions (e.g., reflux in ethanol or THF).
- Use of catalysts like sodium hydride or potassium carbonate to facilitate nucleophilic substitution .
- Purification via column chromatography or recrystallization from methanol/ethanol .
Q. Which spectroscopic methods are used to confirm its structural integrity?
- NMR Spectroscopy : H and C NMR validate the presence of methoxyphenyl protons (~δ 3.8 ppm for OCH) and triazole/thioether linkages .
- HPLC : Monitors reaction progress and purity (>95% purity threshold) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 430.12) .
Q. What are its primary biological targets in pharmacological studies?
The compound shows affinity for enzymes like 5-lipoxygenase (5-LOX) and kinases, implicated in anti-inflammatory and anticancer pathways. Target validation often uses:
- In vitro enzyme inhibition assays (IC values reported in µM ranges) .
- Cellular models (e.g., COX-2 inhibition in macrophage lines) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) .
- Structural Analogues : Compare bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) .
- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives .
Q. What computational methods predict its bioactivity and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with 5-LOX (binding energy ≤ -8.5 kcal/mol) .
- QSAR Studies : Electron-withdrawing groups on the triazole ring correlate with enhanced activity (R = 0.82 in training sets) .
Q. How to modify the structure to enhance bioactivity or reduce toxicity?
- Substituent Engineering : Introduce electron-deficient groups (e.g., -NO) at the pyridinyl position to boost enzyme inhibition .
- Prodrug Design : Mask the thioether moiety with acetyl groups to improve solubility and reduce hepatotoxicity .
Q. How to address solubility challenges in bioassays?
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) for in vitro studies .
- Salt Formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH .
Methodological Considerations
Q. What strategies validate the compound’s mechanism of action?
- Kinetic Studies : Measure enzyme inhibition (e.g., values) using Lineweaver-Burk plots .
- Gene Knockdown : siRNA silencing of target genes (e.g., 5-LOX) confirms pathway specificity .
Q. How to assess purity and stability for long-term storage?
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent thioether oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
